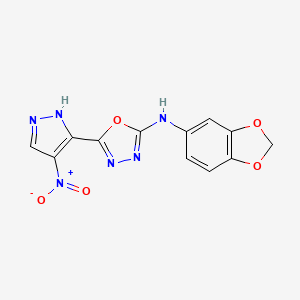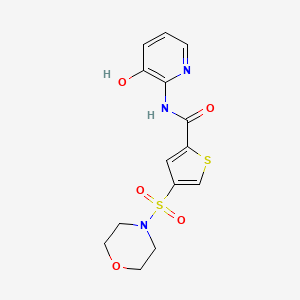![molecular formula C16H25N3O7S3 B4333403 4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine](/img/structure/B4333403.png)
4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine
Vue d'ensemble
Description
'4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine', also known as MTMTS, is a chemical compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used to modify cysteine residues in proteins. MTMTS is a versatile compound that has been used in a variety of applications, including protein structure analysis, enzyme kinetics studies, and drug discovery research.
Mécanisme D'action
4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine reacts with cysteine residues in proteins through the formation of a disulfide bond. This reaction can lead to changes in protein structure and function, which can be useful in a variety of applications. The reaction between this compound and cysteine residues is reversible, which allows for the modification to be removed if necessary.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases. This compound has also been shown to induce changes in protein conformation, which can affect protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine has several advantages for use in lab experiments. It is a highly reactive compound that can be used to modify cysteine residues in proteins with high specificity. Additionally, the modification is reversible, which allows for the modification to be removed if necessary. However, this compound does have some limitations. It can react with other thiol-containing compounds in addition to cysteine residues, which can lead to non-specific modifications. Additionally, the modification of cysteine residues can lead to changes in protein function that may not accurately reflect the native protein.
Orientations Futures
There are several future directions for the use of 4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine in scientific research. One potential application is in the development of new drugs. This compound has been used to identify potential drug targets, and it may be possible to use the compound as a starting point for the development of new drugs. Additionally, this compound could be used in the study of protein-protein interactions, which could lead to a better understanding of cellular signaling pathways. Finally, this compound could be used in the development of new protein engineering techniques, which could lead to the development of new proteins with novel functions.
Applications De Recherche Scientifique
4,4'-[(5-morpholin-4-ylthiene-2,4-diyl)disulfonyl]dimorpholine is commonly used in scientific research to modify cysteine residues in proteins. The modification of cysteine residues can lead to changes in protein structure and function, which can be useful in a variety of applications. For example, this compound has been used to study the structure and function of enzymes, as well as to identify potential drug targets.
Propriétés
IUPAC Name |
4-[3,5-bis(morpholin-4-ylsulfonyl)thiophen-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O7S3/c20-28(21,18-3-9-25-10-4-18)14-13-15(27-16(14)17-1-7-24-8-2-17)29(22,23)19-5-11-26-12-6-19/h13H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUOWXWQAABKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-(2-furyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333327.png)
![4-{2-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333328.png)
![1-{4-[(4-bromophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B4333330.png)
![4-{2-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B4333332.png)
![4-[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B4333338.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333351.png)
![2-bicyclo[2.2.1]hept-2-yl-N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B4333359.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N'-(5-methylisoxazol-3-yl)ethanediamide](/img/structure/B4333368.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333371.png)
![N-(2-chlorophenyl)-2-[5-(2-oxo-2H-chromen-3-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4333378.png)
![methyl 4-(3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4333382.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333384.png)

